N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine
Overview
Description
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine, also known as PD173074, is a small molecule inhibitor that specifically targets the fibroblast growth factor receptor (FGFR). PD173074 has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for various types of cancer.
Mechanism of Action
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine specifically targets the ATP-binding site of FGFR, thereby inhibiting its kinase activity. This results in the inhibition of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell proliferation and survival. Inhibition of these pathways leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, this compound has been shown to inhibit the growth of cancer cells in vivo in mouse xenograft models. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has several advantages for lab experiments. It is a small molecule inhibitor that specifically targets FGFR, making it a useful tool for studying the role of FGFR signaling in cancer and other diseases. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has shown some off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine research. One area of interest is the development of more potent and selective FGFR inhibitors. Another area of interest is the identification of biomarkers that can predict response to FGFR inhibitors, which can help to personalize cancer treatment. In addition, there is interest in exploring the potential of this compound as a therapeutic agent for other diseases, such as cardiovascular disease and osteoporosis.
Conclusion
This compound is a small molecule inhibitor that specifically targets FGFR signaling. It has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for various types of cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer treatment. While this compound has some limitations, it has several advantages for lab experiments and has potential for further research in the future.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has been extensively studied in the field of cancer research due to its ability to inhibit FGFR signaling. FGFR signaling is involved in various cellular processes, including cell proliferation, differentiation, and survival. Aberrant FGFR signaling has been implicated in the development and progression of various types of cancer, including breast cancer, lung cancer, and prostate cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising therapeutic agent for cancer treatment.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-morpholin-4-ylquinazolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-25-14-7-8-17(18(13-14)26-2)21-19-15-5-3-4-6-16(15)22-20(23-19)24-9-11-27-12-10-24/h3-8,13H,9-12H2,1-2H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJJSOFWOMIHME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)N4CCOCC4)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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